

# Technical Support Center: Enhancing Patient Adherence in Pridopidine Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | Seridopidine |           |  |  |  |
| Cat. No.:            | B1681634     | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to patient adherence in Pridopidine clinical trials. The information is designed to offer practical solutions and a deeper understanding of the factors influencing patient compliance in the context of neurodegenerative disease research.

## **Troubleshooting Guides**

This section provides a question-and-answer format to address common challenges encountered during Pridopidine clinical trials.

Question: We are observing a higher-than-expected rate of missed doses in our trial participants. What are the immediate steps we should take?

#### Answer:

- Initiate a Root Cause Analysis: Systematically investigate the reasons for non-adherence.
   This can be done through non-judgmental conversations with participants, caregivers, and clinical site staff.
- Review and Simplify the Dosing Regimen: If permissible within the protocol, assess if the dosing schedule can be simplified. Complex regimens are a known barrier to adherence.[1]
   [2]

## Troubleshooting & Optimization





- Enhance Patient Education and Engagement: Reinforce the importance of adherence and provide clear, concise educational materials. Utilize patient engagement platforms with reminders and progress tracking.[1][3]
- Assess for Adverse Events: Investigate if side effects are contributing to missed doses.
   Gastroenteric and nervous system-related side effects have been noted as reasons for low adherence in neurodegenerative disease trials.[4]
- Implement Adherence Monitoring Tools: If not already in use, consider implementing tools like electronic diaries, smart pill bottles, or regular pill counts to track adherence more accurately.

Question: Our clinical sites are reporting inconsistent methods for tracking and reporting patient adherence. How can we standardize this process?

#### Answer:

- Develop a Standard Operating Procedure (SOP): Create a clear and detailed SOP for adherence monitoring that is to be used across all trial sites. This should outline the specific methods to be used (e.g., pill counts, electronic monitoring), the frequency of monitoring, and the exact data to be recorded.
- Provide Centralized Training: Conduct comprehensive training for all site staff on the adherence monitoring SOP. This ensures that everyone understands the procedures and their importance.
- Utilize a Centralized Data Capture System: Implement a unified electronic data capture (EDC) system for all sites to enter adherence data. This minimizes variability in data recording and allows for real-time monitoring.
- Regular Monitoring and Auditing: Conduct regular checks and audits of site adherence data to ensure compliance with the SOP and identify any discrepancies early.

Question: A subset of participants is reporting difficulty swallowing the capsules. How should we address this to maintain adherence?

### Answer:



- Consult with the Pharmaceutical Development Team: Inquire about the possibility of alternative formulations, such as an oral suspension, which has been utilized for other medications in similar patient populations to improve adherence.
- Provide Guidance on Administration: Offer practical advice on taking the capsules, such as with specific foods or liquids (if permitted by the protocol), to ease swallowing.
- Document and Report Dysphagia: Ensure that any instances of dysphagia are properly documented as adverse events and reported to the safety monitoring board. This is crucial for understanding the full safety profile of the drug.
- Explore Non-pharmacological Swallowing Support: For patients with significant dysphagia, consider recommending consultation with a speech-language pathologist for swallowing exercises and strategies, if appropriate within the trial's scope of care.

## Frequently Asked Questions (FAQs)

## **General Adherence Questions**

- What are the primary barriers to patient adherence in neurodegenerative disease clinical trials? Common barriers include complex medication schedules, side effects, cognitive and functional decline of participants, caregiver burden, and logistical challenges such as travel to clinical sites.
- What are some effective strategies to improve patient adherence? Strategies include simplifying dosing regimens, providing clear and continuous patient education, utilizing digital reminders and tracking tools, offering personalized support programs, and ensuring open communication between participants, caregivers, and clinical staff.

### Pridopidine-Specific Questions

• What is the expected adherence rate in Pridopidine clinical trials? In a one-year, open-label extension study of Pridopidine in Huntington's disease, a high mean adherence rate of 96.6% (with a standard deviation of 5.7%) was observed. This suggests that with appropriate support, high adherence is achievable.



• How does Pridopidine's mechanism of action relate to potential side effects that might impact adherence? Pridopidine is a selective Sigma-1 Receptor (S1R) agonist. While generally welltolerated with a safety profile comparable to placebo, potential side effects should be monitored as they can impact adherence. In clinical trials for other drugs in similar patient populations, side effects have been a cause for low adherence.

## Data on Patient Adherence in Neurodegenerative Disease Clinical Trials

The following tables summarize available quantitative data on patient adherence and attrition in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) clinical trials.

Table 1: Patient Adherence in Pridopidine and Other Neurodegenerative Disease Clinical Trials

| Drug/Trial Type               | Disease                 | Adherence<br>Rate                                                | Notes                                       | Source |
|-------------------------------|-------------------------|------------------------------------------------------------------|---------------------------------------------|--------|
| Pridopidine<br>(OLE)          | Huntington's<br>Disease | Mean: 96.6%<br>(SD: 5.7%)                                        | One-year open-<br>label extension<br>study. |        |
| Riluzole (Tablets)            | ALS                     | Low adherence due to side effects (55.6%) and dysphagia (44.4%). | Observational study.                        | _      |
| Riluzole (Oral<br>Suspension) | ALS                     | Low adherence primarily due to side effects (75%).               | Observational study.                        | _      |

Table 2: Attrition Rates in ALS Clinical Trials



| Study Cohort                   | Attrition Rate (Non-<br>Death) | Common Reasons for Attrition                                               | Source |
|--------------------------------|--------------------------------|----------------------------------------------------------------------------|--------|
| Literature Review (49 studies) | 18%                            | Adverse events (30%), consent withdrawal (21%), disease progression (11%). |        |
| NEALS Consortium (5 trials)    | 22%                            | Consent withdrawal (most common), adverse events.                          | _      |

## **Experimental Protocols**

Protocol 1: Assessment of Patient Adherence Using Pill Count

Objective: To quantitatively assess patient adherence to oral Pridopidine treatment through pill counting.

### Methodology:

- Dispensation: At each study visit, dispense a pre-counted number of Pridopidine capsules to the participant. The number of capsules should exceed the required amount for the period until the next visit.
- Participant Instruction: Instruct the participant and their caregiver to return the medication bottle with any remaining capsules at the next scheduled visit.
- Pill Count: At the return visit, a trained and blinded study coordinator should count the number of remaining capsules.
- Calculation of Adherence Rate: The adherence rate is calculated using the following formula:
   Adherence Rate (%) = [(Number of capsules dispensed Number of capsules returned) / (Number of capsules prescribed for the period)] \* 100
- Data Recording: Record the calculated adherence rate in the participant's case report form (CRF).



Protocol 2: Qualitative Assessment of Adherence Barriers

Objective: To identify and understand the barriers to Pridopidine adherence from the perspective of the trial participant and their caregiver.

#### Methodology:

- Interview Guide Development: Develop a semi-structured interview guide with open-ended
  questions designed to explore potential barriers to adherence. Questions should cover topics
  such as daily routine, ease of administration, perceived side effects, understanding of the
  treatment regimen, and caregiver support.
- Participant and Caregiver Interviews: Conduct separate or joint interviews with the participant and their caregiver in a private and comfortable setting.
- Transcription and Thematic Analysis: Transcribe the audio-recorded interviews verbatim. Use thematic analysis to identify recurring themes and patterns related to adherence barriers.
- Data Interpretation: Interpret the identified themes to gain insights into the specific challenges faced by participants and to inform the development of targeted adherence support strategies.

## **Visualizations**

Pridopidine's Mechanism of Action: Sigma-1 Receptor Signaling Pathway





## Click to download full resolution via product page

Caption: Pridopidine binds to the S1R, leading to neuroprotective effects.

Experimental Workflow: Monitoring and Enhancing Patient Adherence





Click to download full resolution via product page

Caption: A workflow for proactive patient adherence management in clinical trials.



## Logical Relationship: Factors Influencing Patient Adherence



Click to download full resolution via product page



Caption: Key barriers and enablers impacting patient adherence in clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Improving Adherence and Protocol Compliance in Clinical Trials [mahalo.health]
- 2. subjectwell.com [subjectwell.com]
- 3. Ensuring Study Participant Adherence: Strategies for Successful Remote Data Collection in Clinical Trials Using Wearable Technologies [clinicalresearchnewsonline.com]
- 4. Adherence to riluzole in patients with amyotrophic lateral sclerosis: an observational study
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Enhancing Patient Adherence in Pridopidine Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681634#enhancing-patient-adherence-in-pridopidine-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com